2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Overview
Description
“2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate” is a chemical compound with the CAS Number: 368441-44-5. Its molecular weight is 277.32 and its IUPAC name is 2-tert-butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 .Scientific Research Applications
Catalytic Activities
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate and its derivatives exhibit catalytic properties in various chemical reactions. For instance, a manganese(II) isoindoline complex has shown catalytic efficiency in the oxidation of 3,5-di-tert-butylcatechol and o-aminophenol, indicating potential use in catecholase and phenoxazinone synthase activities (Kaizer et al., 2008). Additionally, iron(III) complexes with isoindoline ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, exhibiting high selectivity in catalytic reactions (Váradi et al., 2013).
Chemical Synthesis and Reactions
Isoindoline derivatives have been utilized in the synthesis of various chemical compounds. They serve as intermediates in the synthesis of amino acid derivatives, as evidenced by the hydroformylation of a 2-tert-butyl-Δ4-1,3-oxazoline derivative (Kollár & Sándor, 1993), and in the preparation of unnatural amino acid derivatives through click chemistry (Patil & Luzzio, 2017). The molecule also plays a role in the synthesis of isoindolinones and tert-butyl sulfoxides, demonstrating its versatility in organic synthesis (Kawȩcki, Stańczyk, & Jaglińska, 2017).
Crystallography and Structural Analysis
The molecular structure of N-(4-tert-Butylbenzyl)phthalimide, a derivative of isoindoline, has been investigated, providing insights into the arrangement and bonding patterns of similar compounds (Li, Simpson, & Li, 2009). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Radical Polymerization
In the field of polymer science, tert-butyl derivatives of isoindoline have been studied in the initiation of radical polymerization of methyl methacrylate (Griffiths, Rizzardo, & Solomon, 1982). This research contributes to the development of new polymerization techniques and materials.
Safety and Hazards
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDEEKSHOAQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591964 | |
Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-44-5 | |
Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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